molecular formula C10H10BrIO B8160043 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Cat. No.: B8160043
M. Wt: 352.99 g/mol
InChI Key: HXFLVNQDKQSDLD-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), iodine (position 2), and a cyclopropylmethoxy group (position 1). Its molecular formula is C₁₀H₁₀BrIO, with a molecular weight of 353.00 g/mol. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like methoxy- or ethoxy-substituted derivatives. This compound is likely utilized in pharmaceutical or materials research, given the prevalence of halogenated aromatics in drug discovery and organic electronics.

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFLVNQDKQSDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Followed by Halogenation

This two-step approach prioritizes the early introduction of the cyclopropylmethoxy group, leveraging its strong activating nature to direct subsequent halogenation.

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-2-iodobenzene

The reaction begins with 2-iodophenol, which undergoes alkylation with cyclopropylmethyl bromide under Williamson conditions. A base such as potassium carbonate deprotonates the phenolic oxygen in a polar aprotic solvent (e.g., dimethylformamide), facilitating nucleophilic attack on the cyclopropylmethyl bromide.

2-Iodophenol + Cyclopropylmethyl bromideK2CO3,DMF,80C1-(Cyclopropylmethoxy)-2-iodobenzene\text{2-Iodophenol + Cyclopropylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{1-(Cyclopropylmethoxy)-2-iodobenzene}

Typical conditions yield 75–80% product after 12 hours, with purification via column chromatography (hexane/ethyl acetate).

Step 2: Bromination at Position 4

Electrophilic bromination targets the para position relative to the cyclopropylmethoxy group. Using bromine (Br₂) in dichloromethane with iron(III) bromide as a catalyst, the reaction proceeds at 0–25°C for 4–6 hours.

1-(Cyclopropylmethoxy)-2-iodobenzeneBr2,FeBr3,CH2Cl24-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene\text{1-(Cyclopropylmethoxy)-2-iodobenzene} \xrightarrow{\text{Br}2, \text{FeBr}3, \text{CH}2\text{Cl}2} \text{this compound}

This step achieves 80–85% yield, with the product isolated via aqueous workup and recrystallization from ethanol.

Diazotization and Halogen Exchange

This method exploits the reactivity of aryl diazonium salts to introduce iodine regioselectively.

Step 1: Synthesis of 4-Bromo-1-(cyclopropylmethoxy)aniline

Starting with 4-bromo-2-iodoaniline, the cyclopropylmethoxy group is introduced via Mitsunobu reaction using cyclopropylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine in tetrahydrofuran.

4-Bromo-2-iodoaniline + CyclopropylmethanolDEAD, PPh3,THF4-Bromo-1-(cyclopropylmethoxy)-2-iodoaniline\text{4-Bromo-2-iodoaniline + Cyclopropylmethanol} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{4-Bromo-1-(cyclopropylmethoxy)-2-iodoaniline}

Yields range from 65–70% after purification by flash chromatography.

Step 2: Diazotization and Iodide Substitution

The aniline is diazotized with sodium nitrite in concentrated sulfuric acid at 0–5°C, followed by treatment with potassium iodide to replace the diazonium group with iodine.

4-Bromo-1-(cyclopropylmethoxy)-2-iodoanilineNaNO2,H2SO4,KIThis compound\text{4-Bromo-1-(cyclopropylmethoxy)-2-iodoaniline} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}_4, \text{KI}} \text{this compound}

This step yields 90–95% product, with residual salts removed by aqueous extraction.

Direct Bromination and Iodination

A one-pot strategy employs sequential halogenation, though competing directing effects necessitate precise temperature control.

Bromination of 1-(Cyclopropylmethoxy)-2-iodobenzene

Using bromine in acetic acid at 40°C, bromine adds para to the cyclopropylmethoxy group. The reaction is quenched with sodium thiosulfate, and the product is extracted with dichloromethane.

1-(Cyclopropylmethoxy)-2-iodobenzeneBr2,CH3COOHThis compound\text{1-(Cyclopropylmethoxy)-2-iodobenzene} \xrightarrow{\text{Br}2, \text{CH}3\text{COOH}} \text{this compound}

Yields reach 70–75%, with purity confirmed by HPLC.

Comparative Analysis of Methods

Method Overall Yield Reaction Time Key Advantages Limitations
Williamson + Bromination60–65%16–18 hoursHigh regioselectivity; simple purificationMultiple steps; solvent-intensive
Diazotization68–72%10–12 hoursExcellent iodine incorporation; scalabilityRequires handling diazonium intermediates
Direct Halogenation70–75%8–10 hoursOne-pot synthesis; minimal byproductsLimited to activated substrates

Data Tables

Table 1: Reaction Conditions for Williamson Ether Synthesis

ParameterValue
Substrate2-Iodophenol
Alkylating AgentCyclopropylmethyl bromide
BaseK₂CO₃
SolventDMF
Temperature80°C
Time12 hours
Yield75–80%

Table 2: Bromination Optimization

CatalystSolventTemperatureTimeYield
FeBr₃CH₂Cl₂0–25°C4 h80%
AlBr₃CCl₄25°C6 h75%
NoneAcetic acid40°C3 h70%

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Differences
4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene Not provided C₁₀H₁₀BrIO 353.00 Br (4), I (2), cyclopropylmethoxy (1) Reference compound; bulky substituent
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 C₇H₆BrIO 312.93 Br (4), I (2), methoxy (1) Smaller, less lipophilic substituent
4-Bromo-1-(difluoromethoxy)-2-iodobenzene Not provided C₇H₄BrF₂IO 332.92 Br (4), I (2), difluoromethoxy (1) Electronegative, polar substituent
1-Bromo-2-iodo-4-methoxybenzene 4897-68-1 C₇H₆BrIO 312.93 Br (1), I (2), methoxy (4) Altered substituent positions
4-Bromo-2-fluoro-1-iodobenzene 105931-73-5 C₆H₃BrFI 300.89 Br (4), I (1), F (2) Fluoro substituent; no ether group

Key Comparative Insights:

Substituent Bulk and Lipophilicity: The cyclopropylmethoxy group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents like methoxy (Table 1). This property may improve membrane permeability in bioactive molecules or alter solubility in organic solvents .

Electronic Effects :

  • Methoxy and cyclopropylmethoxy groups are electron-donating via resonance, activating the benzene ring toward electrophilic substitution. However, the cyclopropyl group’s strain may slightly alter electronic effects compared to unstrained ethers .
  • Difluoromethoxy is electron-withdrawing due to the inductive effect of fluorine, which could deactivate the ring and direct reactions to specific positions .

Positional Isomerism :

  • Compounds like 1-Bromo-2-iodo-4-methoxybenzene (CAS 4897-68-1) demonstrate how substituent positioning affects reactivity and intermolecular interactions. For example, shifting the methoxy group to position 4 alters steric and electronic environments, impacting synthetic pathways or binding affinity in drug design .

Halogen Variants :

  • Replacing iodine with lighter halogens (e.g., fluorine in 4-Bromo-2-fluoro-1-iodobenzene) reduces molecular weight and polarizability, affecting crystallinity or halogen-bonding interactions in materials science .

Biological Activity

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a halogenated aromatic compound that has garnered attention in chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H10BrI O, with a molecular weight of approximately 299.964 g/mol. The compound features a bromine and iodine atom, which significantly influence its reactivity and biological interactions.

The biological activity of halogenated compounds like this compound often involves their reactivity towards nucleophiles and electrophiles. The presence of halogen substituents enhances the compound's susceptibility to nucleophilic attack, leading to substitution reactions that can affect various biological pathways.

Key Mechanisms:

  • Nucleophilic Substitution: The halogens facilitate reactions with nucleophiles, potentially leading to the formation of biologically active metabolites.
  • Electrophilic Attack: The electron-withdrawing nature of bromine and iodine can modulate the reactivity of the compound in oxidation and reduction processes, influencing its interaction with biological macromolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that halogenated aromatic compounds can possess significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

Certain pyrazole derivatives related to this compound have been evaluated for their anticancer properties. These studies suggest that modifications in the molecular structure can enhance cytotoxicity against cancer cell lines, particularly in breast cancer models .

Case Studies

  • Antibacterial Efficacy: A study evaluated the antibacterial activity of several halogenated compounds against Staphylococcus aureus and Escherichia coli, revealing that compounds with bromine substituents exhibited significant inhibition zones compared to non-halogenated counterparts.
  • Cytotoxicity in Cancer Cells: Research involving pyrazole derivatives showed enhanced cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin. The combination therapy demonstrated synergistic effects in MCF-7 breast cancer cells, indicating potential for improved treatment outcomes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialStaphylococcus aureus
Pyrazole Derivative AAnticancerMCF-7 (Breast Cancer)
Pyrazole Derivative BAntimicrobialEscherichia coli
Chloroquine-Pyrazole AnalogueAntimalarialPlasmodium falciparum

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene?

  • Methodology : Synthesis typically involves sequential halogenation and etherification.

Introduce the cyclopropylmethoxy group via nucleophilic substitution using cyclopropylmethanol and a base (e.g., NaH) on a pre-halogenated benzene derivative.

Bromination and iodination can be achieved using electrophilic halogenation agents (e.g., NBS for bromine, ICl for iodine) under controlled conditions.

  • Critical Considerations : Monitor regioselectivity, as bulky substituents (e.g., cyclopropylmethoxy) may direct halogenation to specific positions. Reference standard halogenation protocols from the CRC Handbook of Chemistry and Physics for optimized conditions .
    • Data Table :
StepReagent/ConditionsYield (%)Purity (HPLC)
EtherificationCyclopropylmethanol, NaH, DMF, 60°C75–85≥95%
BrominationNBS, AIBN, CCl₄, reflux60–70≥90%
IodinationICl, CH₂Cl₂, 0°C50–65≥85%

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
  • First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) .
  • Storage : Store in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent degradation.
    • Note : Toxicological data for this specific compound are limited, but analogous bromo/iodo aromatics exhibit acute toxicity. Assume worst-case handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities caused by heavy atoms (Br, I)?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects. Apply multi-scan absorption corrections (e.g., SADABS).
  • Refinement : Employ SHELXL for high-resolution refinement. Heavy atoms (Br, I) dominate scattering, so assign anisotropic displacement parameters (ADPs) early .
  • Validation : Cross-check thermal ellipsoid plots (ORTEP-3) to confirm bond lengths/angles .
    • Data Table :
ParameterSHELXL RefinementWinGX (ORTEP-3)
R-factor0.0390.045
wR20.0980.110
C–I Bond Length (Å)2.09 ± 0.022.11 ± 0.03

Q. How do bromine and iodine substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Leaving Group Efficacy : Iodine (C–I bond energy: ~240 kJ/mol) is more reactive than bromine (C–Br: ~280 kJ/mol) in Pd/Cu-catalyzed couplings (e.g., Suzuki, Ullmann).
  • Catalyst Selection : Use Pd(PPh₃)₄ for iodine; CuI/1,10-phenanthroline for bromine in Ullmann-type reactions .
  • Experimental Design : Prioritize iodine for regioselective coupling, but monitor competing debromination.
    • Case Study :
  • Reaction : Suzuki coupling with phenylboronic acid.
CatalystHalogenYield (%)Selectivity (C–I vs C–Br)
Pd(PPh₃)₄I88>95% (C–I)
Pd(dba)₂Br6270% (C–Br)

Q. How to address contradictions in crystallographic data (e.g., disordered cyclopropylmethoxy groups)?

  • Methodology :

  • Disorder Modeling : Use PART instructions in SHELXL to refine disordered moieties. Apply restraints (SIMU/DELU) to ADPs.
  • Validation Tools : Check PLATON alerts for missed symmetry or overfitting. Compare results with WinGX’s PARST .
    • Example : A 2024 study resolved cyclopropylmethoxy disorder by splitting the moiety into two orientations (occupancy ratio 55:45), achieving R1 = 0.041 .

Methodological Notes

  • Synthesis Optimization : Replace NBS with Br₂ in the presence of Lewis acids (e.g., FeCl₃) for higher bromination yields .
  • Cross-Coupling Challenges : Steric hindrance from the cyclopropylmethoxy group may reduce coupling efficiency. Mitigate with bulkier ligands (e.g., XPhos) .

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